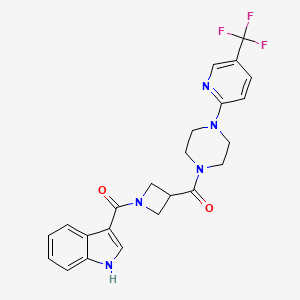

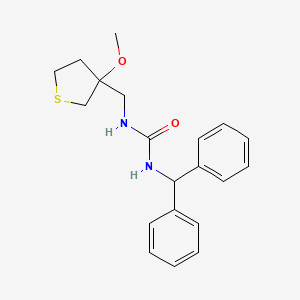

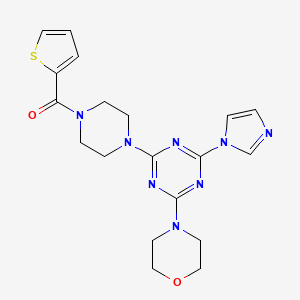

![molecular formula C12H18IN3OSi B2978653 4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1100319-02-5](/img/structure/B2978653.png)

4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

“4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is used in scientific research . It is a versatile material that offers opportunities for exploring various applications due to its unique properties and structural complexity. It is also an important intermediate in the preparation of Janus kinase inhibitor INCB018424 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-7- (2-trimethylsilanylethoxymethyl)-7H-pyrrolo [2,3-d]pyrimidine with 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of potassium carbonate in water .Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 19 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ether, 1 Pyrrole, and 1 Pyrimidine . It contains 36 atoms in total; 18 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Iodine atom .Scientific Research Applications

Chemical Structure and Properties

4-Iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with distinct physical and chemical properties. Its molecular formula is C12H18IN3OSi, and it is structurally characterized by the presence of a pyrrolopyrimidine core substituted with an iodine atom and a trimethylsilyl group through an ethoxy bridge. The compound's properties, such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and the number of bond acceptors and donors, are crucial for its application in various scientific domains. These properties are essential for understanding the compound's behavior in different environments and for its application in research settings

.

Synthesis and Chemical Reactions

The synthesis of 4-Iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine involves specific reaction conditions and steps. Typically, a starting material such as 4-iodo-7H-pyrrolo[2,3-d]pyrimidine is reacted with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base like K2CO3 in an anhydrous solvent. The reaction is carried out at room temperature and yields the desired product after purification steps such as column chromatography. Different conditions such as reaction time, temperature, and the presence of other reagents can influence the yield and purity of the final product. This synthesis route is crucial for producing the compound for various research purposes, especially in fields like medicinal chemistry and material science.

Applications in Research

While specific applications of 4-Iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine in scientific research are not detailed in the sources available, compounds like this are generally of interest in areas such as pharmaceutical research, material science, and organic synthesis. In pharmaceutical research, such compounds can be key intermediates in the synthesis of more complex molecules, potentially with therapeutic applications. In material science, they may be used in the development of new materials with specific optical, electronic, or mechanical properties. Additionally, in organic synthesis, they can serve as building blocks for constructing more complex molecular architectures. However, it is essential to refer to specialized databases or scientific literature for detailed information on the specific research applications of this compound.

Additional Information

It's important to note that the chemical structure of 4-Iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine is available in various chemical databases, which provide detailed information about its molecular geometry and chemical bonds. These databases also offer tools like InChI (IUPAC International Chemical Identifier) and InChIKey, which facilitate the search and identification of the compound in scientific literature and databases.

properties

IUPAC Name |

2-[(4-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLSXAWQEKBKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=C1N=CN=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

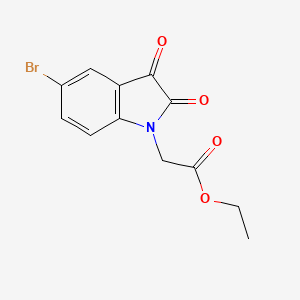

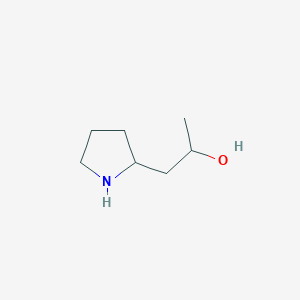

![N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B2978582.png)

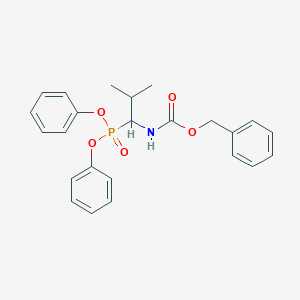

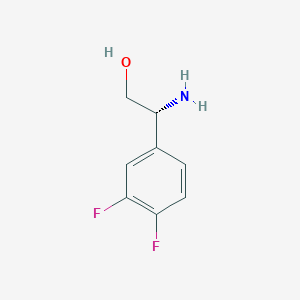

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2978583.png)

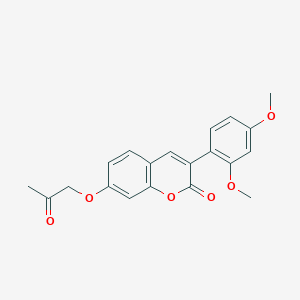

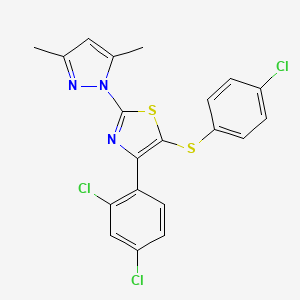

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2978584.png)

![1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2978585.png)

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2978589.png)